molecular formula C8H9N3O3 B2509198 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid CAS No. 1160047-66-4

3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid

Cat. No. B2509198
CAS RN: 1160047-66-4
M. Wt: 195.178
InChI Key: HQZYNEYHAPKDAJ-UHFFFAOYSA-N
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Description

3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid is a chemical compound with the CAS Number: 1160047-66-4 . It has a molecular weight of 195.18 . The compound is in powder form and is stored at room temperature .


Synthesis Analysis

The synthesis of oxazole derivatives, such as 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid, has been a topic of interest in medicinal chemistry . Oxazole is an important heterocyclic nucleus with a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities has increased in recent years .


Molecular Structure Analysis

The IUPAC name of the compound is 3-((4-cyano-2-methyloxazol-5-yl)amino)propanoic acid . The InChI code is 1S/C8H9N3O3/c1-5-11-6(4-9)8(14-5)10-3-2-7(12)13/h10H,2-3H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid is a powder that is stored at room temperature . It has a molecular weight of 195.18 .

Scientific Research Applications

Antiviral Activity

The emergence of viral diseases necessitates the search for effective antiviral agents. Recent studies have explored the potential of 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid as an antiviral compound. For instance, it has been investigated as a SARS-CoV-2 antibody, demonstrating positive viral entry inhibition .

Antimicrobial Properties

The compound’s structure suggests possible antimicrobial activity. Notably, derivatives of 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid have been evaluated for their antimicrobial potential. Among these, compounds 1a and 1b exhibited good antimicrobial activity .

Anticancer Potential

Researchers have synthesized a series of novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives, including our compound of interest. These derivatives were evaluated against 60 cancer cell lines by the National Cancer Institute (USA). The assessment revealed promising anticancer activity .

Antibacterial Effects

One specific derivative, 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one , demonstrated potent antibacterial activity. This finding highlights the compound’s potential in combating bacterial infections .

Antifungal Properties

Another derivative, 3-(2-(2-hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one , displayed moderate antifungal activity. Investigating its mechanism of action could provide valuable insights for developing antifungal agents .

properties

IUPAC Name

3-[(4-cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5-11-6(4-9)8(14-5)10-3-2-7(12)13/h10H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZYNEYHAPKDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NCCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid

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